molecular formula C29H30N2 B1609237 N,N,N',N'-Tetrabenzylmethanediamine CAS No. 58288-30-5

N,N,N',N'-Tetrabenzylmethanediamine

Cat. No. B1609237
CAS RN: 58288-30-5
M. Wt: 406.6 g/mol
InChI Key: WVFBFEWKWKPZOV-UHFFFAOYSA-N
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Description

N,N,N’,N’-Tetrabenzylmethanediamine is a chemical compound with the linear formula (C6H5CH2)2NCH2N(CH2C6H5)2 . It has a molecular weight of 406.56 . It appears as a white crystalline powder .


Molecular Structure Analysis

The molecular structure of N,N,N’,N’-Tetrabenzylmethanediamine consists of two benzyl groups attached to each nitrogen atom of a methanediamine core . This gives the molecule a somewhat linear structure with the nitrogen atoms acting as a bridge between the benzyl groups.


Physical And Chemical Properties Analysis

N,N,N’,N’-Tetrabenzylmethanediamine is a white crystalline powder . It has a melting point of 98-100 degrees Celsius . The elemental analysis shows that it contains 85.42% carbon, 7.28% hydrogen, and 6.79% nitrogen .

Scientific Research Applications

Alzheimer's Disease Therapy

N,N,N',N'-Tetrabenzylmethanediamine and its derivatives have shown potential in Alzheimer's disease therapy. Research has demonstrated that certain derivatives, such as N,N'-bis(2-hydroxybenzyl)-N,N'-dibenzyl-ethane-1,2-diamine, have a significant affinity for metal ions. This property enables them to disrupt aberrant metal-peptide interactions in the brain, which are hypothesized to play a crucial role in the etiology of Alzheimer's disease. Glycosylated forms of these compounds have been developed as prodrugs to improve solubility and brain uptake, showing promise as therapeutic agents (Storr et al., 2009).

Antimicrobial Activity

N,N,N',N'-Tetrabenzylmethanediamine derivatives have also been studied for their antimicrobial properties. A series of N,N-dibenzyl-cyclohexane-1,2-diamine derivatives were synthesized and tested against various bacterial strains. Some of these compounds showed more activity than standard antibiotics like tetracycline, with no observed hemolysis in mammalian erythrocytes. This suggests their potential as effective antimicrobial agents (Sharma et al., 2011).

Catalytic Applications

In the field of catalysis, derivatives of N,N,N',N'-Tetrabenzylmethanediamine have been explored. Tetradentate nitrogen ligands derived from this chemical have been used in various catalytic processes, such as atom transfer radical polymerization of methyl methacrylate. These applications demonstrate the versatility of these compounds in catalyzing important chemical reactions (Ibrahim et al., 2004).

Brain Imaging Agents

Another significant application area is in brain imaging. N,N,N',N'-Tetrabenzylmethanediamine derivatives have been used to develop new brain imaging agents. These agents, based on the pH-shift mechanism, demonstrate high brain uptake and persistence, making them useful in assessing local cerebral perfusion (Kung et al., 1983).

properties

IUPAC Name

N,N,N',N'-tetrabenzylmethanediamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N2/c1-5-13-26(14-6-1)21-30(22-27-15-7-2-8-16-27)25-31(23-28-17-9-3-10-18-28)24-29-19-11-4-12-20-29/h1-20H,21-25H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVFBFEWKWKPZOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CN(CC3=CC=CC=C3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40407695
Record name N,N,N',N'-Tetrabenzylmethanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N,N',N'-Tetrabenzylmethanediamine

CAS RN

58288-30-5
Record name N,N,N',N'-Tetrabenzylmethanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
41
Citations
J Hu, Y Xie, H Huang - Angewandte Chemie International …, 2014 - Wiley Online Library
A new and atom‐economic palladium‐catalyzed aminomethylamination of allenes with aminals by CN bond activation is described. This direct and operationally simple method …
Number of citations: 107 onlinelibrary.wiley.com
X Tian, X Xu, T Jing, Z Kang, W Hu - Green Synthesis and Catalysis, 2021 - Elsevier
Chiral α-amino-β 2,2 -amino acid is an ubiquitous fragment that presents in natural products, pharmaceuticals, and bioactive molecules. However, the catalytic enantioselective …
Number of citations: 24 www.sciencedirect.com
B Yu, R Huang, R Li, H Zhang, H Huang - Chemical Communications, 2022 - pubs.rsc.org
A silver-catalyzed chemodivergent cyclization of alkyne-tethered aldehydes with aminals to aminomethylated 1H-isochromenes and naphthols is described by tuning the reaction …
Number of citations: 3 pubs.rsc.org
G Qin, L Li, J Li, H Huang - Journal of the American Chemical …, 2015 - ACS Publications
A new strategy for selective insertion of metal carbenes into C–N bond has been developed via Pd-catalyzed C–N bond activation. A series of aminals and α-diazoesters with different …
Number of citations: 107 pubs.acs.org
B Yu, B Gao, X Zhang, H Zhang… - Chinese Journal of …, 2021 - Wiley Online Library
Main observation and conclusion A new strategy for the generation of the active Pd‐alkyl species from aminal via C—N bond activation has been established, in which the formation of …
Number of citations: 9 onlinelibrary.wiley.com
K Wang, J Yu, Y Shao, S Tang… - Angewandte Chemie …, 2020 - Wiley Online Library
The asymmetric synthesis of β 2,2 ‐amino acids remains a formidable challenge in organic synthesis. Here a novel organocatalytic enantioselective aminomethylation of ketenes with …
Number of citations: 23 onlinelibrary.wiley.com
Y Liu, Y Xie, H Wang, H Huang - Journal of the American …, 2016 - ACS Publications
A novel highly enantioselective aminomethylamination of conjugated dienes with aminals catalyzed by a chiral palladium complex ligated with BINOL-derived chiral diphosphinite has …
Number of citations: 128 pubs.acs.org
C Qiao, A Chen, B Gao, Y Liu… - Chinese Journal of …, 2018 - Wiley Online Library
A new palladium‐catalyzed selective aminomethylation of conjugated 1,3‐dienes with aminals via double C—N bond activation is described. This simple method provides an effective …
Number of citations: 20 onlinelibrary.wiley.com
Y Xie, J Hu, Y Wang, C Xia… - Journal of the American …, 2012 - ACS Publications
A novel, highly selective palladium-catalyzed vinylation reaction for the direct synthesis of allylic amines from styrenes and aminals has been established. The utility of this method was …
Number of citations: 157 pubs.acs.org
L Li, P Liu, Y Su, H Huang - Organic letters, 2016 - ACS Publications
Thanks to the facile imine-enamine tautomerization, the β,γ-unsaturated hydrazones have been successfully utilized as surrogates of aminodienes for realizing the Pd-catalyzed tandem …
Number of citations: 43 pubs.acs.org

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